4-(Propylamino)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

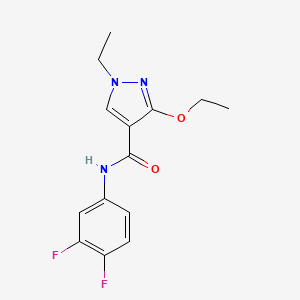

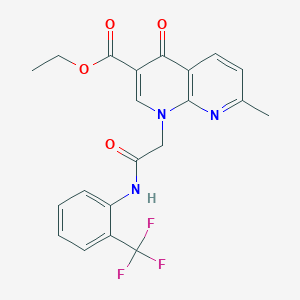

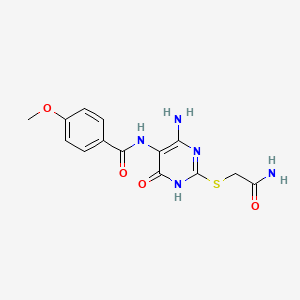

4-(Propylamino)phenol is a chemical compound with the molecular formula C9H13NO . It is a derivative of phenol, where a propylamine group is attached to the phenol ring .

Synthesis Analysis

The synthesis of substituted phenols like 4-(Propylamino)phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another study suggests that the reaction of 4-methyl catechol with propylamine can be carried out in the presence of NaIO4 in a Na2CO3 aqueous solution .Molecular Structure Analysis

The molecular structure of 4-(Propylamino)phenol consists of a phenol ring with a propylamine group attached . The carbon atom in the ring is sp2 hybridized, and the OH group is attached to the sp2 hybridized carbon atom present in the aromatic ring .Chemical Reactions Analysis

Phenols, including 4-(Propylamino)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

Phenols are typically colorless liquids or solids, but they often turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .科学的研究の応用

Catalytic Alkylation in Organic Chemistry

4-(Propylamino)phenol and its derivatives have been applied in the field of organic chemistry, particularly in catalytic alkylation processes. For instance, the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes, which include derivatives of 4-(Propylamino)phenol, has been studied. These complexes serve as catalysts for C-C cross-coupling reactions, providing an efficient pathway for the synthesis of various organic compounds (Qian, Dawe, & Kozak, 2011).

Development of Novel Herbicides

In the field of agricultural chemistry, derivatives of 4-(Propylamino)phenol have been used in the synthesis of novel herbicides. For example, the microsynthetic method of a novel herbicide, identified as propyl 4-[2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzylamino]benzoate, was developed using compounds including 4-(Propylamino)phenol derivatives. This work underpins the development of new agrochemicals for effective weed control (Zheng-min & Qingfu, 2006).

Anticancer Drug Research

In medicinal chemistry, derivatives of 4-(Propylamino)phenol have been explored for their potential in cancer treatment. For instance, 4-arylazo-3,5-diamino-1H-pyrazoles, which include 4-(Propylamino)phenol analogs, have been identified as inhibitors of cyclin-dependent kinases (CDKs), a class of enzymes vital for cell cycle regulation in cancer cells. These compounds have shown promise in reducing cancer cell proliferation and inducing tumor suppressor proteins (Kryštof et al., 2006).

Radioactive Tracers in Environmental and Biological Studies

The use of 4-(Propylamino)phenol derivatives as radioactive tracers has been reported in environmental and biological studies. For example, the synthesis of herbicidal compounds like ZJ0273 labeled with tritium and carbon-14, which are derivatives of 4-(Propylamino)phenol, facilitates the study of the metabolism, mode of action, environmental behavior, and fate of these herbicides (Yang, Ye, & Lu, 2008).

Gastroprotective Drug Research

Research in gastroenterology has explored the use of β3 adrenergic receptor agonists that are derivatives of 4-(Propylamino)phenol. These compounds have shown significant gastroprotective effects in animal models, suggesting their potential in the treatment of gastrointestinal disorders (Sevak, Paul, Goswami, & Santani, 2002).

Safety and Hazards

特性

IUPAC Name |

4-(propylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-7-10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPIYBYPRPWIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylamino)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)

![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)

![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)